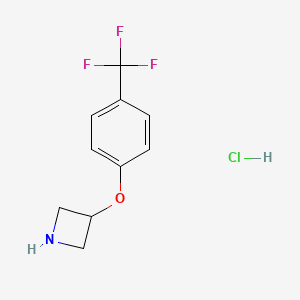

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQHNGFCRJATSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-38-6 | |

| Record name | Azetidine, 3-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information for the free base and presents a representative synthetic protocol based on established methodologies for analogous compounds. The guide also explores the potential biological significance of this molecule by examining the roles of its key structural motifs—the azetidine ring and the trifluoromethylphenoxy group—in medicinal chemistry. All quantitative data is presented in structured tables, and a detailed, generalized experimental protocol is provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key molecular features.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a central four-membered azetidine ring. This heterocyclic amine is substituted at the 3-position with a phenoxy group, which in turn is para-substituted with a trifluoromethyl group. The hydrochloride salt form enhances the compound's solubility in aqueous media.

The azetidine ring provides a rigid scaffold, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.[1] The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability and membrane permeability of a molecule due to its lipophilicity and electron-withdrawing nature.[1]

Table 1: Chemical Identifiers and Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₃NO |

| Molecular Weight | 217.19 g/mol |

| CAS Number | 76263-21-3 |

Table 2: Physicochemical Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)

| Property | Value |

| Boiling Point | 257 °C |

| Density | 1.277 g/cm³ |

| Flash Point | 109 °C |

Synthesis and Experimental Protocols

The synthesis of 3-phenoxyazetidine derivatives commonly proceeds via the reaction of a protected 3-hydroxyazetidine with a corresponding phenol.[5][6] A widely used method is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.[5] The following is a representative, generalized protocol for the synthesis of this compound, based on established methods for similar compounds.

Representative Synthetic Protocol

Step 1: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.

Step 2: Deprotection to form this compound

-

Dissolve the purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a suitable organic solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid (excess).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the hydrochloride salt may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Caption: Synthetic workflow for 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl.

Potential Biological Significance and Applications

While specific biological activity data for this compound is not available in the reviewed literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

-

Azetidine Scaffold: The conformationally constrained azetidine ring is a privileged scaffold in drug discovery.[7][8] Its rigid nature can lead to improved binding to target proteins and can positively influence pharmacokinetic properties. Azetidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents, as well as for treating central nervous system disorders.[9]

-

Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a key functional group in many pharmaceuticals.[1] Its strong electron-withdrawing properties and high lipophilicity can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target.[1]

-

Phenoxy Linkage: The phenoxy group provides a linker between the azetidine core and the trifluoromethylphenyl moiety. This linkage can be crucial for orienting the molecule within a protein's binding pocket to achieve optimal interactions.

Given these features, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its structure suggests potential for interaction with various biological targets, and it could be a candidate for screening in drug discovery programs targeting a range of diseases.

Caption: Key structural features and their potential roles in biological activity.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While detailed experimental and biological data for this specific compound are sparse in the current literature, this guide provides a foundational understanding of its structure, a plausible synthetic route, and the rationale for its potential utility based on the well-established roles of its constituent structural motifs. Further research is warranted to fully characterize this compound and explore its biological activity profile.

References

- 1. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothetical Mechanism of Action: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Disclaimer: No direct experimental data for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride was found in the public domain at the time of this report. The following in-depth technical guide is a hypothesized mechanism of action based on the structure-activity relationships of analogous compounds, primarily the well-characterized selective serotonin reuptake inhibitor (SSRI), Fluoxetine, and other substituted azetidine derivatives. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework for potential future investigation.

Executive Summary

Based on its structural similarity to known psychoactive compounds, this compound is postulated to function as a monoamine reuptake inhibitor, with a likely primary affinity for the serotonin transporter (SERT). The trifluoromethylphenyl group is a key pharmacophore in several potent SERT inhibitors, including Fluoxetine. The azetidine ring, a rigid four-membered heterocycle, likely serves as a constrained scaffold to orient the phenoxy moiety for optimal interaction with the transporter binding site. This document outlines the putative mechanism of action, potential signaling pathways, and suggested experimental protocols to validate these hypotheses.

Structural Analogs and Rationale for Hypothetical Mechanism

The core structure of this compound shares key features with Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), a widely studied antidepressant.[1][2] Both molecules contain the 4-(trifluoromethyl)phenoxy moiety. In Fluoxetine, this group is critical for its high-affinity binding to the serotonin transporter, leading to the inhibition of serotonin reuptake from the synaptic cleft.[1] This blockade increases the concentration of serotonin available to bind to postsynaptic receptors, initiating a cascade of downstream signaling events believed to be responsible for its antidepressant effects.

Furthermore, various azetidine derivatives have been explored for their neurological activity, including as gamma-aminobutyric acid (GABA) uptake inhibitors.[3] The rigid nature of the azetidine ring can confer high binding affinity and selectivity for specific biological targets.[3]

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Core Scaffold | Key Functional Groups | Known/Hypothesized Primary Target |

| This compound | Azetidine | 4-(Trifluoromethyl)phenoxy | Hypothesized: Serotonin Transporter (SERT) |

| Fluoxetine | Propan-1-amine | 4-(Trifluoromethyl)phenoxy, Phenyl, Methylamino | Serotonin Transporter (SERT)[1][2] |

| Norfluoxetine (active metabolite of Fluoxetine) | Propan-1-amine | 4-(Trifluoromethyl)phenoxy, Phenyl, Amino | Serotonin Transporter (SERT)[4] |

| 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | Azetidine | 3-methoxy, 3-trifluoromethyl | GABA uptake inhibitor[3] |

Proposed Mechanism of Action: SERT Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT).

Binding to SERT

It is proposed that the compound binds to the allosteric site of the SERT protein. The 4-(trifluoromethyl)phenoxy group is expected to be the primary interacting moiety, inserting into a hydrophobic pocket within the transporter. The azetidine nitrogen, likely protonated at physiological pH, could form ionic or hydrogen bond interactions with key amino acid residues in the binding site.

Inhibition of Serotonin Reuptake

This binding event is predicted to induce a conformational change in the SERT protein, effectively locking it in a state that is unable to bind and transport serotonin from the synaptic cleft back into the presynaptic neuron.

Downstream Signaling

The resulting increase in synaptic serotonin levels would lead to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A). Chronic administration is hypothesized to lead to adaptive changes in the serotonergic system, including the desensitization and downregulation of certain serotonin receptors, which is a common feature of many antidepressant therapies.[1]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound for monoamine transporters (SERT, NET, DAT).

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cells expressing recombinant human SERT, NET, or DAT.

-

Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT) and increasing concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. This will quantify the compound's binding affinity for each transporter.

In Vitro Functional Assays

Objective: To assess the functional inhibitory activity of the compound on serotonin reuptake.

Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human SERT.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

-

Uptake Initiation: Add [³H]serotonin to the medium and incubate for a short period to allow for uptake.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Potential Clinical Relevance

Should the hypothesized mechanism of action be confirmed, this compound could have therapeutic potential in disorders responsive to enhanced serotonergic neurotransmission. Clinical trials for compounds with similar mechanisms, such as Fluoxetine, have demonstrated efficacy in treating a range of conditions.[5][6][7] These include major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[1][2]

Conclusion

While lacking direct experimental evidence, the structural features of this compound strongly suggest a mechanism of action centered on the inhibition of the serotonin transporter. This hypothesis is built upon the well-established pharmacology of Fluoxetine and the known neuroactivity of other azetidine-containing compounds. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this proposed mechanism. Further research is warranted to elucidate the precise pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.

References

- 1. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 4. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical trials - Flu - UF Health [ufhealth.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Unraveling the Biological Profile of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride: A Technical Overview

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific biological activity data for 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While this molecule is recognized as a chemical building block, detailed studies on its mechanism of action, binding affinities, and functional effects on biological systems are not presently documented.

In the course of this investigation, a structurally distinct compound, PCC0208025 (also known as BMS202) , was frequently identified in the context of related chemical space searches. PCC0208025 is a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein, a critical target in cancer immunotherapy. Given the interest in the biological activity of novel chemical entities, this guide will provide an in-depth technical overview of the biological activity of PCC0208025 as a case study in small molecule immuno-oncology.

Case Study: The Biological Activity of PCC0208025, a PD-L1 Inhibitor

PCC0208025 is a small molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is a key checkpoint in the immune system that can be exploited by cancer cells to evade immune destruction. By blocking this pathway, PCC0208025 aims to restore the anti-tumor activity of the immune system.

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activity of PCC0208025.

| Parameter | Value | Assay | Source |

| IC50 (PD-1/PD-L1 Binding) | 0.018 µM | HTRF Binding Assay | [1][2] |

| IC50 (PD-1/PD-L1 Binding) | 235 nM | HTRF Binding Assay | [1] |

Note: The discrepancy in IC50 values is attributed to the use of different HTRF assay kits in the cited studies.

Mechanism of Action and Signaling Pathway

PCC0208025 functions by directly binding to PD-L1, which prevents its association with the PD-1 receptor on T-cells. This blockade abrogates the downstream signaling cascade that leads to T-cell exhaustion and suppression of the anti-tumor immune response. The restored T-cell activity results in enhanced cancer cell killing.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of PCC0208025 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This in vitro assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.

-

Principle: The assay relies on the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-His tag antibody (donor) bound to His-tagged PD-L1 and a d2-labeled PD-1 (acceptor). When PD-1 and PD-L1 interact, the donor and acceptor are in close proximity, resulting in a high HTRF signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

-

Protocol:

-

Recombinant human PD-L1 protein is incubated with an anti-His-Europium antibody.

-

d2-labeled recombinant human PD-1 protein is added to the mixture.

-

PCC0208025 is added at various concentrations to the wells of a microplate.

-

The reaction is incubated to allow for binding to occur.

-

The HTRF signal is read at 665 nm (acceptor emission) and 620 nm (donor emission).

-

The ratio of the two emission signals is calculated, and the IC50 value is determined by plotting the signal ratio against the compound concentration.

-

In Vivo Murine Melanoma Model

This experiment evaluates the anti-tumor efficacy of PCC0208025 in a living organism.[3]

-

Principle: B16-F10 melanoma cells, which are syngeneic to C57BL/6 mice, are implanted into the mice. The growth of these tumors is monitored following treatment with the test compound. This model allows for the assessment of the compound's effect on tumor growth in the context of a competent immune system.

-

Protocol:

-

B16-F10 melanoma cells are cultured and then injected subcutaneously into the flank of C57BL/6 mice.[3]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.[3]

-

The treatment group receives oral administration of PCC0208025 (e.g., 30 or 60 mg/kg, twice daily). The control group receives a vehicle control.[3]

-

Tumor volume is measured at regular intervals using calipers.[3]

-

At the end of the study, tumors are excised and weighed.[3]

-

The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.[3]

-

Immunomodulatory Effects

In vitro and in vivo studies have demonstrated that PCC0208025 has significant immunomodulatory effects:

-

Restoration of T-Cell Function: PCC0208025 rescues PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells in vitro.[1][2]

-

Increased Cytotoxic T-Cell Activity: In B16-F10 melanoma-bearing mice, treatment with PCC0208025 leads to an increased frequency of CD8+ T cells and CD8+IFN-γ+ T cells within the tumor microenvironment.[1][2]

-

Reduction of Regulatory T-Cells (Tregs): The compound decreases the number of CD4+CD25+CD127low/- (Treg) cells in the tumor, which are known to suppress the anti-tumor immune response.[1][2]

-

Enhanced CD8+/Treg Ratio: Consequently, PCC0208025 increases the ratio of cytotoxic CD8+ T cells to immunosuppressive Treg cells within the tumor.[1][2]

References

- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]

- 2. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 3. 3-(4-Fluoro-phenoxy)-azetidine CAS#: [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely utilized synthetic pathway for the preparation of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily a two-step process commencing with the etherification of a protected azetidine precursor, followed by deprotection and salt formation.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol to form the protected intermediate, tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate. The subsequent step entails the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on typical experimental outcomes.

| Step | Reactants | Product | Key Reagents | Solvent(s) | Typical Yield | Purity |

| 1 | 1-Boc-3-hydroxyazetidine, 4-(Trifluoromethyl)phenol | tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate | PPh₃, DIAD | THF | 70-85% | >95% (crude) |

| 2 | tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate | This compound | 4M HCl in Dioxane | Dichloromethane | >95% | >98% (final) |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

This procedure details the Mitsunobu reaction for the etherification of 1-Boc-3-hydroxyazetidine.[1]

Materials:

-

1-Boc-3-hydroxyazetidine (1.0 eq.)

-

4-(Trifluoromethyl)phenol (1.2 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.

-

Slowly add DIAD dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.[2]

Materials:

-

tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate (1.0 eq.)

-

4M Hydrogen Chloride (HCl) in 1,4-Dioxane

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate in anhydrous dichloromethane.

-

To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 2-4 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting solid can be triturated with diethyl ether to afford this compound as a solid, which can be collected by filtration and dried under vacuum.

References

Spectroscopic and Spectrometric Characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the compound 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. Due to the limited availability of specific experimental spectra for this hydrochloride salt, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methodologies are fundamental for the structural elucidation and characterization of novel chemical entities in drug discovery and development.

Chemical Structure

IUPAC Name: 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride Molecular Formula: C₁₀H₁₁ClF₃NO Molecular Weight: 253.65 g/mol

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, computational predictions serve as a valuable tool for anticipating the spectral characteristics of a molecule. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (ortho to O) | ~7.0-7.2 | Doublet |

| Aromatic-H (ortho to CF₃) | ~7.6-7.8 | Doublet |

| Azetidine-CH-O | ~5.0-5.2 | Multiplet |

| Azetidine-CH₂ (adjacent to NH₂⁺) | ~4.2-4.5 | Multiplet |

| Azetidine-NH₂⁺ | Broad singlet | Variable |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration. The proton on the nitrogen of the hydrochloride salt is expected to be a broad singlet and may exchange with deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic-C (para to O) | ~160-162 |

| Aromatic-C (ipso to CF₃) | ~125-127 (quartet, ¹JCF) |

| Aromatic-C (ortho to CF₃) | ~127-129 |

| Aromatic-C (ortho to O) | ~115-117 |

| Azetidine-C-O | ~70-75 |

| Azetidine-CH₂ | ~50-55 |

| CF₃ | ~123-125 (quartet) |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 218.07 | Mass of the free base |

| [M]⁺ | 217.06 | Molecular ion of the free base |

Note: In a typical mass spectrometry experiment (e.g., ESI+), the observed mass will correspond to the free base of the compound, as the hydrochloride salt dissociates.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (salt) | 2500-3000 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-O stretch (aryl ether) | 1200-1250 | Strong |

| C-F stretch | 1100-1300 | Strong |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring NMR, MS, and IR data for a solid organic compound such as this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical, as hydrochloride salts often have limited solubility in non-polar solvents like CDCl₃.[1][2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.[3]

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Instrumentation and Analysis:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. ESI is a soft ionization technique suitable for polar molecules.[5]

-

The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge (m/z) ratio.[5][6]

-

-

Data Acquisition:

-

The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for solids):

-

KBr Pellet Method:

-

Thin Film Method:

-

-

Instrumentation and Analysis:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[10]

-

A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first.

-

-

Data Acquisition:

-

The sample is placed in the instrument's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is a plot of transmittance or absorbance versus wavenumber.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of how the combined data confirms the chemical structure.

Caption: Experimental Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. fiveable.me [fiveable.me]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. webassign.net [webassign.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a small molecule featuring a central azetidine ring, a trifluoromethylphenoxy moiety, and a hydrochloride salt. While specific preclinical and clinical data for this exact compound are not extensively available in public literature, its structural components are characteristic of molecules designed to interact with specific biological targets. The azetidine scaffold provides a rigid, three-dimensional structure that can serve as a valuable pharmacophore, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This guide delineates the primary and secondary potential therapeutic targets for this compound based on its structural similarity to other well-characterized molecules, focusing on Glycine Transporter 1 (GlyT1) and Signal Transducer and Activator of Transcription 3 (STAT3).

Primary Potential Therapeutic Target: Glycine Transporter 1 (GlyT1)

The most probable therapeutic target for this compound is the Glycine Transporter 1 (GlyT1). Numerous inhibitors of GlyT1 share a similar phenoxy-azetidine or related heterocyclic structure. These inhibitors are being investigated primarily for central nervous system (CNS) disorders.

Mechanism of Action & Therapeutic Rationale

The therapeutic rationale for inhibiting GlyT1 is rooted in the glutamate hypofunction hypothesis of schizophrenia.[1] This hypothesis posits that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, contributes to the cognitive and negative symptoms of the disorder.[2][3][4]

The NMDA receptor requires the binding of two agonists for activation: glutamate and a co-agonist, which is typically glycine or D-serine.[5] GlyT1, located on glial cells and presynaptic neurons, is responsible for clearing glycine from the synaptic cleft, thereby keeping the glycine binding site of the NMDA receptor from becoming saturated.[1][6]

By inhibiting GlyT1, a compound like this compound would increase the extracellular concentration of glycine in the synapse. This enhanced availability of the co-agonist potentiates NMDA receptor activity, offering a potential therapeutic strategy to ameliorate the cognitive and negative symptoms of schizophrenia that are poorly addressed by current antipsychotics.[2][6] Beyond schizophrenia, this mechanism may have utility in other conditions characterized by NMDA receptor hypofunction, such as Alzheimer's disease.[7]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

The following diagram illustrates the proposed mechanism of action for a GlyT1 inhibitor.

Quantitative Data: In Vitro Potency of Representative GlyT1 Inhibitors

While specific data for this compound is not publicly available, the following table presents the potency of other well-characterized GlyT1 inhibitors with relevance to the target class.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Bitopertin (RG1678) | Human GlyT1 | Glycine Uptake | 15 | - | [8] |

| ALX5407 | Human GlyT1a | Glycine Uptake | - | 14.16 | [9] |

| ASP2535 | Rat GlyT1 | Glycine Uptake | 92 | - | [7] |

| PF-03463275 | Human GlyT1 | PET Occupancy | 40mg BID ≈ 76% | - | [10] |

Experimental Protocols

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

-

CHO or HEK293 cells stably expressing human GlyT1.

-

Cell culture medium (e.g., DMEM/F12).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]-Glycine (radiolabeled ligand).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Unlabeled glycine (for non-specific uptake determination).

-

Scintillation cocktail and vials.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed GlyT1-expressing cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

Assay Initiation: Wash the cell monolayer with assay buffer.

-

Pre-incubation: Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Uptake Reaction: Add [³H]-Glycine to each well to initiate the uptake reaction (final concentration typically in the low nM range). For determining non-specific uptake, add a high concentration of unlabeled glycine (e.g., 1 mM) to control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

This assay determines the binding affinity (Ki) of a test compound to the GlyT1 transporter by measuring its ability to displace a known radioligand.

Materials:

-

Membrane preparations from cells expressing human GlyT1.

-

Radioligand specific for GlyT1 (e.g., a tritiated high-affinity inhibitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Test compound stock solution.

-

Non-specific binding control (a high concentration of a known non-radiolabeled GlyT1 inhibitor like ALX5407).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate the specific binding at each test compound concentration. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Potential Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)

The azetidine scaffold is a key structural feature in a novel class of inhibitors targeting STAT3, a transcription factor implicated in various cancers.[11][12] The presence of this moiety in this compound suggests a potential, albeit secondary, role as an anticancer agent through STAT3 inhibition.

Mechanism of Action & Therapeutic Rationale

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and metastasis.[13][14][15] Persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including breast, lung, and gastric cancers, and is often associated with a poor prognosis.[13][16]

Inhibiting STAT3 can disrupt these oncogenic signaling cascades, leading to reduced tumor growth and increased cancer cell death (apoptosis).[14] Azetidine-based compounds have been developed as potent, irreversible inhibitors that bind to STAT3, preventing its activation and downstream effects.[11] Therefore, this compound could potentially be explored for its utility in oncology.

Signaling Pathway: Canonical JAK/STAT3 Pathway and its Inhibition

The diagram below outlines the JAK/STAT3 signaling cascade, a common pathway for cytokine and growth factor signaling, and the point of intervention for STAT3 inhibitors.

Quantitative Data: In Vitro Potency of Representative Azetidine-Based Anticancer Agents

The following table summarizes the anticancer activity of various azetidine derivatives, providing a benchmark for the potential efficacy of this structural class.

| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [11][12] |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [17] |

| Azetidin-2-one derivative (Compound 6) | B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [17] |

| TZT-1027 analogue (Compound 1a) | A549 (Lung Cancer) | Antiproliferative | 0.0022 | Tubulin inhibition | [18] |

| TZT-1027 analogue (Compound 1a) | HCT116 (Colon Cancer) | Antiproliferative | 0.0021 | Tubulin inhibition | [18] |

Experimental Protocols

This in vitro assay measures the direct inhibition of STAT3 dimerization, which is a critical step for its activation.

Materials:

-

Recombinant STAT3 protein.

-

Fluorescently labeled phosphotyrosine peptide probe that mimics the STAT3 docking site.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Test compound stock solution.

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare solutions of STAT3 protein and fluorescent peptide in assay buffer. Prepare serial dilutions of the test compound.

-

Assay Reaction: Add the STAT3 protein and varying concentrations of the test compound to the wells of the 384-well plate. Include a control with vehicle (e.g., DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the protein.[7]

-

Probe Addition: Add the fluorescent peptide to all wells.

-

Second Incubation: Incubate for an additional 20-30 minutes to allow the peptide to bind to any unbound STAT3.[7]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. High polarization indicates significant peptide-protein binding (low inhibition), while low polarization indicates displacement of the peptide by the inhibitor.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value by plotting the polarization signal against the inhibitor concentration.

This cell-based assay assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound stock solution (10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).[19]

-

Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).[19]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

General Experimental Workflow

The following diagram outlines a typical screening cascade for the identification and characterization of a novel therapeutic agent targeting either GlyT1 or STAT3.

Conclusion and Future Directions

Based on its chemical structure, this compound holds significant promise as a modulator of key therapeutic targets. The primary and most evident target is Glycine Transporter 1 (GlyT1) , with a strong therapeutic rationale for treating the cognitive and negative symptoms of schizophrenia by potentiating NMDA receptor function. A secondary, yet highly compelling, avenue for investigation is its potential as a STAT3 inhibitor for cancer therapy, given the established role of the azetidine scaffold in this area.

To fully elucidate the therapeutic potential of this specific compound, future research should focus on:

-

In Vitro Profiling: Conducting glycine uptake and binding assays to quantify its potency and selectivity for GlyT1 over GlyT2.

-

Anticancer Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and performing direct STAT3 inhibition assays.

-

Pharmacokinetic and Safety Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting initial toxicology studies.

-

In Vivo Efficacy Studies: Assessing the compound in relevant animal models of schizophrenia and/or cancer to validate the in vitro findings.

This structured approach will clarify the primary mechanism of action and provide the necessary data to guide the potential clinical development of this compound as a novel therapeutic agent.

References

- 1. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways [mdpi.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. news-medical.net [news-medical.net]

- 6. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jebms.org [jebms.org]

- 17. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis involves a Mitsunobu reaction to form the aryl ether linkage, followed by the acidic deprotection of a tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt. This protocol is designed to be a reliable and reproducible method for obtaining high-purity material for research and drug development applications.

Introduction

Azetidine moieties are increasingly incorporated into modern medicinal chemistry programs due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing rigid structural constraints that can enhance binding to biological targets. The 3-aryloxyazetidine scaffold is a key pharmacophore in a variety of biologically active molecules. This protocol details the synthesis of the this compound intermediate, a versatile precursor for further chemical elaboration.

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available reagents. The first step is the formation of the Boc-protected intermediate via a Mitsunobu reaction. The second step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

Application Notes and Protocols: Purification of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a key intermediate in the synthesis of various biologically active molecules. The described methods are based on established techniques for the purification of azetidine derivatives and their hydrochloride salts.

Introduction

This compound is a substituted azetidine derivative. Due to the inherent ring strain of the four-membered azetidine ring, these compounds can be susceptible to ring-opening and other side reactions during synthesis and purification.[1] Effective purification is therefore critical to obtain a final product of high purity, suitable for downstream applications in drug discovery and development. The most common purification strategies for azetidine derivatives and their salts involve recrystallization and column chromatography.[1][2] This document outlines protocols for these methods.

Purification Strategies

The choice of purification method largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials, reagents, and by-products from side reactions. For this compound, which is a solid salt, both recrystallization and trituration are highly effective methods for removing non-polar impurities and residual solvents. For more complex impurity profiles, column chromatography of the free base followed by salt formation may be necessary.

A general workflow for the purification is presented below:

Caption: General purification workflow for this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative data for the purification of azetidine hydrochloride salts using different methods. The values are based on typical outcomes for similar compounds and should be considered as a general guide.

| Purification Method | Solvent System | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |

| Recrystallization | Methanol/Ethyl Acetate | 70-90 | >99 | High purity, scalable | Potential for product loss in mother liquor |

| Trituration | Diethyl Ether | 85-95 | 95-98 | High recovery, simple | Less effective for removing structurally similar impurities |

| Column Chromatography | Hexane/Ethyl Acetate (for free base) | 50-75 (overall) | >99 | Excellent for complex mixtures | Time-consuming, requires solvent, multi-step |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from the crude hydrochloride salt.

Materials:

-

Crude this compound

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Erlenmeyer flasks

-

Heating plate with stirring capability

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

-

Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.

-

Gently heat the mixture until the solution becomes clear again.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Trituration

Trituration is a simple and effective method for removing non-polar impurities and residual solvents.[3]

Materials:

-

Crude this compound

-

Diethyl ether (anhydrous)

-

Beaker or flask

-

Spatula or glass rod

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude hydrochloride salt in a beaker.

-

Add a sufficient amount of diethyl ether.

-

Using a spatula or glass rod, vigorously stir and break up any clumps of the solid for 15-20 minutes. The hydrochloride salt should be insoluble in diethyl ether.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a fresh portion of diethyl ether.

-

Dry the purified product under vacuum.

Protocol 3: Purification via Free Base and Column Chromatography

This multi-step protocol is suitable for crude materials with significant levels of impurities that are difficult to remove by recrystallization.

Step A: Conversion to Free Base

Materials:

-

Crude this compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the crude hydrochloride salt in water.

-

Transfer the solution to a separatory funnel and cool it in an ice bath.

-

Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude free base.

Step B: Silica Gel Column Chromatography

Materials:

-

Crude free base from Step A

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Test tubes or flasks for fraction collection

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Step C: Conversion back to Hydrochloride Salt

Materials:

-

Purified free base from Step B

-

Anhydrous diethyl ether or ethyl acetate

-

2 M HCl in diethyl ether or anhydrous HCl gas

Procedure:

-

Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of 2 M HCl in diethyl ether with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

A precipitate of the hydrochloride salt will form.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the final pure this compound under vacuum.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For moderately pure crude material, recrystallization from a methanol/ethyl acetate solvent system or trituration with diethyl ether provides a straightforward path to high-purity product. In cases where the crude material contains a complex mixture of impurities, a more rigorous purification involving conversion to the free base, column chromatography, and subsequent salt formation is recommended. The choice of the optimal method will depend on the specific impurity profile and the desired final purity of the compound.

References

Application Note: Comprehensive Characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a substituted azetidine derivative of interest in pharmaceutical research and development. The presence of the trifluoromethyl group can significantly influence the molecule's metabolic stability and bioavailability.[1] The azetidine ring provides a rigid scaffold, which can be crucial for binding to biological targets.[1] Accurate and comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound, ensuring reliable and reproducible results in downstream applications. This document provides detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| IUPAC Name | 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride |

| Molecular Formula | C₁₀H₁₁ClF₃NO |

| Molecular Weight | 253.65 g/mol |

| CAS Number | 1217631-09-5 |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% |

| Storage | Store at 2-8°C, protect from moisture |

Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. The relationship between the analytical methods and the information they provide is crucial for a comprehensive quality assessment.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the definitive structural confirmation of the molecule. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired to provide a complete structural profile.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many hydrochloride salts.[2]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence, proton-decoupled.

-

Number of Scans: 64.

-

Relaxation Delay: 2.0 seconds.

-

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal standard).

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of the compound and identifying any potential impurities.[3] A reverse-phase method is typically employed for this type of molecule.

-

Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient Program:

Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base form of the compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

-

Ionization Mode: Positive ESI (+).

-

Mass Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS using the same chromatographic conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[4]

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5]

-

Acquisition Parameters:

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the thermal stability of the compound. This is a critical parameter for pharmaceutical materials.[6]

-

Instrumentation: Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

-

Method:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the compound, which is compared against theoretical values to support the molecular formula.

-

Instrumentation: CHN Elemental Analyzer.

-

Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.

-

Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The results are reported as a weight percentage of each element.

Overall Analytical Workflow

The characterization process follows a logical sequence to build a complete profile of the compound, from initial identity checks to quantitative purity assessment.

Data Presentation and Summary

The following tables summarize representative data obtained from the analytical characterization of a typical batch of this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 9.85 | br s | - | 2H | NH₂⁺ (azetidinium) |

| 7.78 | d | 8.8 | 2H | Ar-H |

| 7.25 | d | 8.8 | 2H | Ar-H |

| 5.30 | m | - | 1H | O-CH |

| 4.40 | m | - | 2H | Azetidine-CH₂ |

| 4.15 | m | - | 2H | Azetidine-CH₂ |

Table 2: Mass Spectrometry (ESI+) Data

| m/z (Calculated) | m/z (Found) | Assignment |

|---|

| 218.08 | 218.1 | [M+H]⁺ (Free Base) |

Table 3: FTIR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2800-3200 | Broad | N-H Stretch (Ammonium Salt) |

| 1610, 1515 | Strong | C=C Stretch (Aromatic) |

| 1325 | Strong | C-F Stretch (Trifluoromethyl) |

| 1250, 1115 | Strong | C-O Stretch (Aryl Ether) |

Table 4: HPLC Purity Data

| Parameter | Result |

|---|---|

| Retention Time | 12.5 min |

| Purity (at 254 nm) | 99.2% |

Table 5: Thermal and Elemental Analysis Data

| Analysis | Parameter | Theoretical Value | Experimental Value |

|---|---|---|---|

| DSC | Melting Point (Onset) | - | 215.4 °C |

| Elemental | % Carbon | 47.35% | 47.28% |

| % Hydrogen | 4.37% | 4.41% |

| | % Nitrogen | 5.52% | 5.49% |

Conclusion

The combination of NMR, MS, FTIR, HPLC, DSC, and elemental analysis provides a comprehensive characterization of this compound. The protocols and representative data presented here serve as a robust framework for researchers to confirm the structure, identity, purity, and key physicochemical properties of this compound, ensuring its quality for use in research and drug development.

References

- 1. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]

- 2. rsc.org [rsc.org]

- 3. biomedres.us [biomedres.us]

- 4. jfda-online.com [jfda-online.com]

- 5. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride as a building block in medicinal chemistry

Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is a desirable scaffold in drug discovery due to its ability to introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.[1][2] The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bioactive molecules.

Applications in Medicinal Chemistry

The 3-(4-(trifluoromethyl)phenoxy)azetidine moiety can be incorporated into a variety of molecular scaffolds to target a range of biological processes. Azetidine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1]

Anticancer Applications

Derivatives of 3-aryl-azetidines have shown promise as potent anticancer agents. For instance, analogues of the microtubule-destabilizing agent TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited significant antiproliferative activity against various cancer cell lines.[4][5]

Furthermore, azetidine-based compounds have been developed as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in cancer cell proliferation and survival.[6][7] Inhibition of the JAK-STAT3 pathway is a promising strategy in cancer therapy.

Quantitative Data for Structurally Similar Compounds

| Compound Class | Target/Assay | Cell Line(s) | Activity (IC₅₀) | Reference |

| TZT-1027 Analogue (1a) | Antiproliferative | A549 (Lung Carcinoma) | 2.2 nM | [4] |

| TZT-1027 Analogue (1a) | Antiproliferative | HCT116 (Colon Carcinoma) | 2.1 nM | [4] |

| Azetidine-based STAT3 Inhibitor (H172) | STAT3 Inhibition | Triple-Negative Breast Cancer (TNBC) cells | 0.38 - 0.98 µM | [7] |

| 3-Fluoroazetidin-2-one (32) | Antiproliferative | MCF-7 (Breast Cancer) | 0.075 µM | [3] |

| 3-Fluoroazetidin-2-one (33) | Antiproliferative | MCF-7 (Breast Cancer) | 0.095 µM | [3] |

Experimental Protocols

The following are general protocols for the functionalization of the secondary amine of this compound. These protocols are adapted from established procedures for similar azetidine derivatives.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE, add TEA or DIPEA (1.0-1.2 equivalents) and stir at room temperature for 10 minutes.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 2: N-Acylation

This protocol describes the reaction of the azetidine with an acyl chloride or a carboxylic acid.

Materials:

-

This compound

-

Acyl chloride (1.0 - 1.2 equivalents) or Carboxylic acid (1.0 - 1.2 equivalents)

-

Coupling agent (for carboxylic acid, e.g., HATU, HBTU) (1.1 - 1.5 equivalents)

-

Base (e.g., TEA, DIPEA) (2.0 - 3.0 equivalents)

-

Solvent (e.g., DCM, DMF, THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure (using Acyl Chloride):

-

Suspend this compound (1.0 equivalent) in DCM.

-

Add TEA or DIPEA (2.0-3.0 equivalents) and stir for 10 minutes at 0 °C.

-

Add the acyl chloride (1.0-1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ solution, followed by 1M HCl solution, and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Workflow for N-Acylation of Azetidine.

Signaling Pathway

Inhibition of the JAK-STAT3 Signaling Pathway

Several azetidine-based compounds have been identified as inhibitors of the JAK-STAT3 signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the mechanism of inhibition.

Caption: Inhibition of the JAK-STAT3 Signaling Pathway.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]